molecular formula C6H14ClN B2938536 (Cyclopropylmethyl)(ethyl)amine hydrochloride CAS No. 405879-10-9

(Cyclopropylmethyl)(ethyl)amine hydrochloride

Cat. No. B2938536
CAS RN: 405879-10-9
M. Wt: 135.64
InChI Key: OXXGSEUOSMIXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopropylmethyl)(ethyl)amine hydrochloride is a chemical compound with the empirical formula C6H14ClN . It is a derivative of cyclopropane . The compound is typically produced in a cyclopropanation reaction .


Synthesis Analysis

The synthesis of (Cyclopropylmethyl)(ethyl)amine hydrochloride can be achieved through various methods. One such method involves the reaction of alkyl iodides with cyclopropyl, cyclobutyl, and alkenyl Grignard reagents in a cobalt-catalyzed cross-coupling . This reaction introduces strained rings on a large panel of primary and secondary alkyl iodides .


Molecular Structure Analysis

The molecular structure of (Cyclopropylmethyl)(ethyl)amine hydrochloride consists of a cyclopropyl group attached to a methylamine group . The cyclopropyl group is a chemical structure derived from cyclopropane .


Chemical Reactions Analysis

Amines, such as (Cyclopropylmethyl)(ethyl)amine hydrochloride, can undergo various reactions. These include alkylation and acylation reactions . Alkylation involves the reaction of amines with a primary alkyl halide . Acylation involves the reaction of amines with an acid chloride or an acid anhydride to yield an amide .

Scientific Research Applications

Synthesis of Amides

(Cyclopropylmethyl)(ethyl)amine hydrochloride: is utilized in the synthesis of amides, which are pivotal in biological systems and the pharmaceutical industry. Amide preparation is one of the most common chemical reactions in pharmaceuticals, and this compound provides a greener route for amide synthesis .

Electrosynthesis

The compound plays a significant role in electrosynthesis, a process that has seen a resurgence due to its sustainability. It’s used in the synthesis and transformation of amides under electrochemical conditions, leading to more sustainable and efficient chemical processes .

Biological Investigations

Due to its structural resemblance to fused imidazopyridine heterocyclic ring systems and purines, (Cyclopropylmethyl)(ethyl)amine hydrochloride is often used in biological investigations to assess potential therapeutic significance .

Research and Development

Lastly, it’s used in R&D laboratories for the development of new synthetic methodologies, potentially leading to more efficient and cost-effective production processes for various chemicals.

Each of these applications leverages the unique chemical properties of (Cyclopropylmethyl)(ethyl)amine hydrochloride , making it a versatile compound in scientific research. The compound’s ability to act as a precursor, intermediate, or reagent opens up possibilities for its use in a wide range of chemical reactions and processes. Its role in the synthesis of amides and its use in electrosynthesis are particularly noteworthy due to the importance of these processes in green chemistry and sustainable industrial practices .

properties

IUPAC Name

N-(cyclopropylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-7-5-6-3-4-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXGSEUOSMIXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)(ethyl)amine hydrochloride

CAS RN

405879-10-9
Record name (cyclopropylmethyl)(ethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.